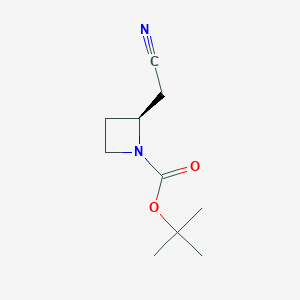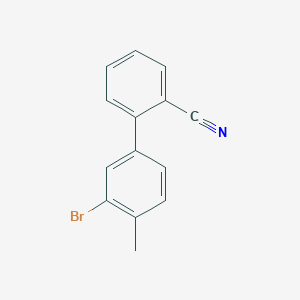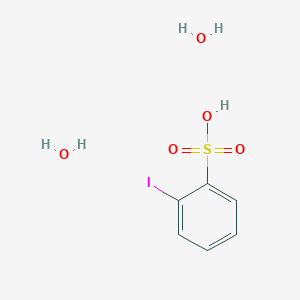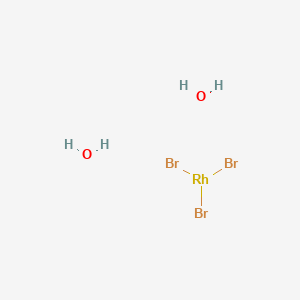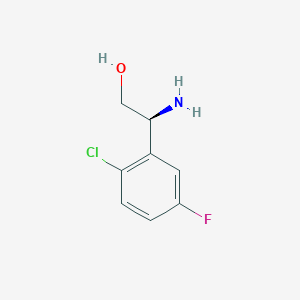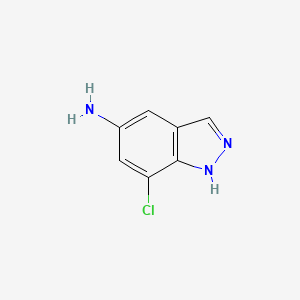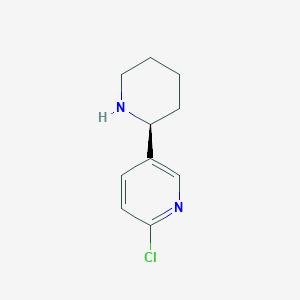
5-((2S)(2-Piperidyl))-2-chloropyridine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “5-((2S)(2-Piperidyl))-2-chloropyridine” would likely involve a pyridine ring with a chlorine atom and a piperidyl group attached. The exact structure would depend on the position of these attachments .Chemical Reactions Analysis
The chemical reactions of “5-((2S)(2-Piperidyl))-2-chloropyridine” would likely be influenced by the presence of the pyridine ring, the chlorine atom, and the piperidyl group. Pyridine is a basic heterocycle and can undergo reactions typical of amines, such as protonation, alkylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-((2S)(2-Piperidyl))-2-chloropyridine” would depend on its exact molecular structure. Factors influencing these properties could include the presence of the pyridine ring, the chlorine atom, and the piperidyl group .Aplicaciones Científicas De Investigación
Drug Design and Synthesis
(S)-2-Chloro-5-(piperidin-2-yl)pyridine: is a valuable synthetic intermediate in medicinal chemistry. It is used to construct various piperidine derivatives , which are present in more than twenty classes of pharmaceuticals . These derivatives are crucial for designing drugs with potential therapeutic applications.
Pharmacological Applications
The piperidine moiety is a common feature in molecules with diverse pharmacological activities. Piperidine derivatives, including those derived from (S)-2-Chloro-5-(piperidin-2-yl)pyridine, have been explored for their potential as anticancer , antiviral , antimalarial , antimicrobial , antifungal , antihypertension , analgesic , anti-inflammatory , anti-Alzheimer , antipsychotic , and anticoagulant agents .
Neurotransmitter Modulation
Compounds containing the piperidine structure have been studied for their ability to modulate neurotransmitter systems. For example, derivatives of (S)-2-Chloro-5-(piperidin-2-yl)pyridine could be designed to inhibit enzymes like acetylcholinesterase (AChE) , which is involved in breaking down acetylcholine, a neurotransmitter important for memory and learning.
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include this compound, are known to interact with a wide range of targets due to their versatile structure . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to a range of downstream effects . For example, some piperidine derivatives have been found to inhibit the NF-κB transcription pathway, which plays a role in chronic inflammation in carcinomas .
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and distributed throughout the body due to their lipophilic nature .
Result of Action
Piperidine derivatives are known to have a wide range of effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-2-Chloro-5-(piperidin-2-yl)pyridine. It’s important to note that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of many compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5-[(2S)-piperidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXUKXSXRHICJE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288344 | |
| Record name | 2-Chloro-5-(2S)-2-piperidinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chloro-5-(piperidin-2-yl)pyridine | |
CAS RN |
1134621-22-9 | |
| Record name | 2-Chloro-5-(2S)-2-piperidinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134621-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(2S)-2-piperidinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)

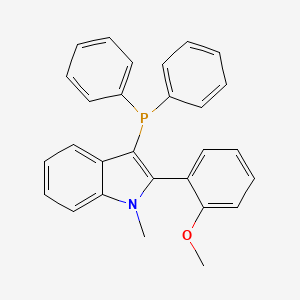


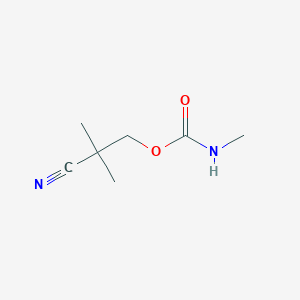
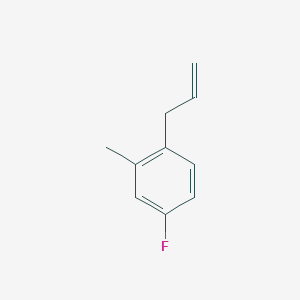
![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
